molecular formula C17H21N5O2S2 B2927134 2-[[5-(cyclohexylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-phenylacetamide CAS No. 898436-47-0

2-[[5-(cyclohexylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-phenylacetamide

Cat. No. B2927134
CAS RN: 898436-47-0
M. Wt: 391.51
InChI Key: QSXHDNRPZSZHKB-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The 1,3,4-thiadiazole nucleus is a 5-membered ring system containing a hydrogen-binding domain, a sulfur atom, and a two-electron donor nitrogen system . This structure is present in a variety of drug categories such as antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents .

Scientific Research Applications

Sulfonamides in Drug Development

Sulfonamides, characterized by the primary sulfonamide moiety, play a crucial role in various clinically used drugs, including diuretics, carbonic anhydrase inhibitors (CAIs), and antiepileptics. Recent advancements have seen the development of novel drugs like apricoxib and pazopanib, showcasing significant antitumor activity. Research emphasizes the need for novel sulfonamides targeting specific antiglaucoma and antitumor applications, underscoring the sulfonamide group's importance in future drug development (Carta, Scozzafava, & Supuran, 2012).

Sulfur-containing Heterocyclic Derivatives in Medicinal Chemistry

The sulfur heterocyclic framework, including thiadiazoles, plays a pivotal role in synthesizing compounds with a wide range of therapeutic activities. These compounds exhibit cytotoxic effects through various mechanisms, such as inhibition of kinases and signaling pathways, highlighting their potential in cancer therapy and other diseases. This comprehensive review underscores the importance of sulfur-containing heterocycles in developing new therapeutic agents (Laxmikeshav, Kumari, & Shankaraiah, 2021).

Thiazolidines and Thiadiazoles in Synthetic and Medicinal Chemistry

Thiazolidines and thiadiazoles, derived from the cyclization of thiosemicarbazone, have garnered attention for their pharmaceutical significance. These compounds are explored for their antimicrobial, antifungal, and various other biological activities, emphasizing their potential in drug discovery and the need for further research to harness their therapeutic capabilities (Yusuf & Jain, 2014).

Antimicrobial Activity of Thiadiazole Derivatives

Thiadiazole derivatives are noted for their significant biological activities, including antimicrobial, anti-inflammatory, and cytotoxic activities. This review discusses the structure-activity relationship of these compounds, providing insights into developing newer agents with enhanced efficacy and safety. The diverse therapeutic potential of thiadiazole moieties in drug design is highlighted, pointing towards their importance in addressing various health concerns (Alam, 2018).

Sulfonamide Inhibitors in Recent Drug Development

Sulfonamide compounds remain a significant class of bacteriostatic antibiotics and have found new applications in treating diseases caused by microorganisms. Recent literature covers sulfonamide inhibitors targeting various enzymes and receptors, demonstrating their broad therapeutic utility beyond traditional antibacterial uses, including cancer treatment and Alzheimer's disease drugs. This review underscores sulfonamide's enduring relevance in drug development and the ongoing need for novel compounds (Gulcin & Taslimi, 2018).

properties

IUPAC Name

2-[[5-(cyclohexylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O2S2/c23-14(18-12-7-3-1-4-8-12)11-25-17-22-21-16(26-17)20-15(24)19-13-9-5-2-6-10-13/h1,3-4,7-8,13H,2,5-6,9-11H2,(H,18,23)(H2,19,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSXHDNRPZSZHKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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